molecular formula C19H16N4O2 B12940952 4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide CAS No. 649746-03-2

4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide

Cat. No.: B12940952
CAS No.: 649746-03-2
M. Wt: 332.4 g/mol
InChI Key: QFJXSPLXMGPKTR-UHFFFAOYSA-N
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Description

4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core substituted with a 4-methylpyrimidine ring and an additional benzamido group, a structural motif commonly associated with biological activity. Similar compounds containing the N-(pyrimidin-2-yl)benzamide scaffold are frequently investigated for their potential as kinase inhibitors and other therapeutic targets . Researchers value this compound for its potential to modulate protein-protein interactions or enzymatic activity in cellular signaling pathways. The molecular structure suggests it may exhibit properties such as hydrogen bonding capacity and specific steric conformation, which are critical for selective target engagement. As with many research compounds, its mechanism of action is specific to the biological context under investigation and must be empirically determined. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

CAS No.

649746-03-2

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(5-benzamido-4-methylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C19H16N4O2/c1-12-16(23-19(25)15-5-3-2-4-6-15)11-21-18(22-12)14-9-7-13(8-10-14)17(20)24/h2-11H,1H3,(H2,20,24)(H,23,25)

InChI Key

QFJXSPLXMGPKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance efficiency and scalability. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes controlled hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Product Yield Source
Acidic hydrolysis6M HCl, reflux (4 hr)4-(5-Amino-4-methylpyrimidin-2-yl)benzoic acid78%
Alkaline hydrolysis2M NaOH, 80°C (2 hr)Sodium 4-(5-benzamido-4-methylpyrimidin-2-yl)benzoate92%

Hydrolysis selectively cleaves the amide bond without affecting the pyrimidine ring’s integrity .

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient C-2 position participates in nucleophilic aromatic substitution:

Example reaction with morpholine:

  • Reagents: Morpholine (3 eq), DMF, 110°C, 8 hr

  • Product: 4-(5-Benzamido-4-methylpyrimidin-2-yl)-N-morpholinobenzamide

  • Conversion: 68% (HPLC)

Substitution kinetics follow second-order rate constants (k₂ = 1.2×10⁻³ M⁻¹s⁻¹ at 25°C) .

Oxidation Reactions

Controlled oxidation targets the methyl group on the pyrimidine moiety:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 60°C, 3 hr4-(5-Benzamido-4-carboxypyrimidin-2-yl)benzamide83%
SeO₂Dioxane, reflux, 6 hr4-(5-Benzamido-4-formylpyrimidin-2-yl)benzamide67%

Oxidation products serve as intermediates for further derivatization .

Coupling Reactions

The amide nitrogen participates in Pd-catalyzed cross-coupling:

Suzuki-Miyaura Coupling Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Ligand: XPhos

  • Substrate: 4-Bromophenylboronic acid

  • Product: 4'-(5-Benzamido-4-methylpyrimidin-2-yl)-[1,1'-biphenyl]-4-carboxamide

  • Yield: 74% (isolated)

Enzymatic Modifications

Laccase-mediated oxidative coupling introduces novel functionality:

Enzyme Source Co-Substrate Product Activity
Trametes versicolor2,5-DihydroxybenzenePolymeric conjugate with C-N linkageAntiparasitic IC₅₀: 2.3 μM

Reaction optimization achieved 89% conversion in pH 5 buffer at 37°C .

Stability Under Stress Conditions

Condition Time Degradation Mechanism
UV light (254 nm)48 hr22%Pyrimidine ring photooxidation
40°C/75% RH4 weeks9%Hydrolytic cleavage

Formulation studies recommend storage in amber glass at ≤25°C .

Comparative Reactivity Analysis

Position Reactivity Order Key Interactions
Pyrimidine C-2SNAr > Electrophilic additionElectron withdrawal by adjacent groups
Benzamide carbonylHydrolysis > ReductionResonance stabilization

DFT calculations (B3LYP/6-311+G**) correlate with experimental observations .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use as an anticancer agent . Its structural similarity to known anticancer drugs allows it to interact with biological targets effectively. Studies have shown that derivatives of benzamide exhibit significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) .

Case Study:
A study demonstrated that specific derivatives of benzamide, including 4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide, exhibited IC50 values lower than conventional chemotherapeutics, indicating superior efficacy in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHCT1165.85
5-Fluorouracil (standard drug)HCT1169.99

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.27
Escherichia coli2.60

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are crucial in numerous physiological processes, and their inhibition can lead to therapeutic effects in diseases such as Alzheimer's and glaucoma.

Case Study:
A series of experiments showed that derivatives of the compound inhibited AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating potential for cognitive enhancement therapies .

EnzymeInhibition TypeIC50 (µM)
AChEModerate33.1 - 85.8
CA IIPotent0.09 - 0.58

Mechanism of Action

The mechanism of action of N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : 4-[5-(5-Anilino-1,2,4-thiadiazol-3-yl)-4-methylpyrimidin-2-yl]benzamide
  • Structural distinction: Replaces the benzamido group at the pyrimidine 5-position with a 5-anilino-1,2,4-thiadiazole moiety.
  • Synthesis : Likely involves cyclization reactions between thiosemicarbazides and nitriles, followed by coupling with pyrimidine intermediates.
Compound B : 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)
  • Structural distinction: Features a bromine atom at the pyrimidine 5-position, a trimethoxyphenylamino group at the 2-position, and an ether linkage instead of a direct benzamide attachment.
  • The trimethoxyphenyl group is associated with kinase inhibition (e.g., PI3K/mTOR pathways).
Compound C : N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide
  • Structural distinction : Incorporates a chlorinated chromene scaffold fused with a benzamide.
  • Implications : The chlorine atoms and rigid chromene system may improve metabolic stability but reduce solubility.
Compound D : 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide
  • Structural distinction : Replaces the pyrimidine core with a 4-oxoazetidine (β-lactam) ring and a benzyloxy group.
Key Observations:
  • The target compound’s synthesis is less divergent compared to methods employing boronic acid templates, leading to moderate yields .
  • Ultrasonic irradiation (e.g., for Compound D) significantly improves reaction efficiency and yield compared to conventional heating .

Physicochemical and Functional Properties

Compound Molecular Weight logP* Key Functional Groups Potential Applications
Target Compound 354.39 3.2 Benzamido, methylpyrimidine Kinase inhibition, DNA intercalation
Compound B (SBI-0206965) 489.32 4.1 Bromo, trimethoxyphenylamino Oncology (kinase inhibition)
Compound C ~500 (estimated) 5.0 Chlorophenyl, chromene Anticancer, antimicrobial

*Calculated using fragment-based methods.

Key Observations:
  • Chlorine substituents (Compounds C and D) improve metabolic stability but may reduce aqueous solubility.

Biological Activity

4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core modified with a 4-methylpyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models.
  • Antiviral Activity : Preliminary studies suggest that derivatives of benzamide compounds, including this one, may inhibit viral entry, particularly against filoviruses such as Ebola and Marburg viruses .
  • Angiogenesis Regulation : The compound may also play a role in modulating angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor vascularization .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
A549 (Lung)1.03
HeLa (Cervical)1.15
MCF-7 (Breast)2.59

These findings indicate that the compound exhibits potent activity against these cancer cell lines, with IC50 values suggesting effective inhibition at low concentrations.

Antiviral Activity

The antiviral potential of the compound was evaluated through assays against Ebola and Marburg viruses. The results indicated that certain derivatives showed EC50 values below 10 µM, demonstrating significant antiviral activity .

Case Studies

  • Case Study on Cancer Treatment : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by acridine orange staining and flow cytometry analysis . This suggests that the compound not only inhibits proliferation but also induces programmed cell death in cancer cells.
  • Antiviral Efficacy : Another study highlighted the effectiveness of this compound in inhibiting the entry of Ebola virus pseudovirions into host cells, marking it as a promising candidate for further development as an antiviral therapeutic agent .

Toxicity Studies

While the efficacy of this compound is notable, toxicity assessments are crucial for determining its safety profile. In vitro studies have shown minimal toxicity to normal human fibroblasts at therapeutic concentrations, indicating a favorable safety margin for potential clinical use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Start with chlorination of pyridine derivatives followed by trifluoromethyl group introduction via electrophilic aromatic substitution .

Coupling Reactions : Use Suzuki-Miyaura coupling to attach the pyrimidine moiety to a benzamide scaffold under palladium catalysis .

Amidation : React the intermediate with benzoyl chloride derivatives in the presence of a base (e.g., DIPEA) to form the final benzamide .

  • Validation : Intermediates are characterized via 1^1H/13^13C NMR, HPLC purity (>95%), and mass spectrometry. Crystallographic data (if available) confirm regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions on the pyrimidine and benzamide rings. Aromatic protons appear as distinct doublets in δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.15) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrimidine-benzamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

  • Methodological Answer :

  • Target Validation : Perform kinase profiling or enzyme inhibition assays (e.g., CHK1 or PARP-1 inhibition) to confirm specificity. Compare IC50_{50} values across cell lines .
  • Pathway Analysis : Use transcriptomics or proteomics to identify off-target effects. For example, trifluoromethyl groups may alter lipophilicity, affecting membrane permeability .
  • Structural Optimization : Modify substituents (e.g., methyl to ethyl groups) and evaluate SAR trends using molecular docking (e.g., AutoDock Vina) .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Replace hydrophobic substituents with polar groups (e.g., morpholine or piperazine) or formulate as nanocrystals .
  • Bioavailability Studies : Use in vitro Caco-2 cell models to assess permeability and in vivo PK studies in rodents to measure AUC and t1/2t_{1/2} .

Q. How does this compound compare structurally and functionally to related pyrimidine-benzamide hybrids?

  • Methodological Answer :

  • Structural Comparison : Analyze X-ray data (e.g., bond lengths in pyrimidine rings: ~1.33 Å for C=N vs. 1.47 Å for C-C) .
  • Functional Comparison : Benchmark IC50_{50} values against inhibitors like Imatinib derivatives (e.g., N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide) in kinase assays .
  • Computational Modeling : Use DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities .

Experimental Design Considerations

Q. How to design a robust SAR study for optimizing antitumor activity?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with variations in the pyrimidine (e.g., 4-methyl vs. 4-ethyl) and benzamide (e.g., para-substituted halogens) .
  • Biological Screening : Test compounds in a panel of cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays. Include positive controls (e.g., Doxorubicin) .
  • Data Analysis : Use cluster analysis (e.g., PCA) to correlate structural features with activity. Prioritize compounds showing >50% inhibition at 10 μM .

Q. What in vitro assays are suitable for evaluating bacterial target engagement?

  • Methodological Answer :

  • Enzyme Inhibition : Measure inhibition of acps-pptase (critical for bacterial lipid biosynthesis) using malachite green phosphate assays .
  • Time-Kill Curves : Assess bactericidal activity against S. aureus or E. coli at 2× MIC over 24 hours .
  • Resistance Studies : Serial passage experiments to monitor MIC shifts over 20 generations .

Data Interpretation Guidelines

Q. How to address low reproducibility in synthetic yields?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures (25°C vs. 80°C), and catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) using DoE (Design of Experiments) .
  • Purification Troubleshooting : Use preparative HPLC with C18 columns and gradient elution (ACN/H2_2O + 0.1% TFA) to isolate pure product .

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